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Compound of Interest

Compound Name:
4-BROMO-3-METHOXYPHENOL

BENZYL ETHER

Cat. No.: B066074 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-
bromo-3-methoxyphenol benzyl ether. The document details the synthesis, and

spectroscopic characterization of this compound, presenting data in a clear and accessible

format for researchers and professionals in the field of drug development and organic

chemistry.

Chemical Structure and Properties
4-Bromo-3-methoxyphenol benzyl ether is an aromatic ether with the chemical formula

C₁₄H₁₃BrO₂ and a molecular weight of 293.16 g/mol .[1] Its structure combines a substituted

phenolic moiety with a benzyl protecting group.

Synonyms: 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-

Benzyloxy-1-bromo-2-methoxybenzene[1] CAS Number: 171768-67-5[1]

Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-3-methoxyphenol benzyl ether
is provided in the table below.
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Property Value

Molecular Formula C₁₄H₁₃BrO₂

Molecular Weight 293.16 g/mol

Boiling Point 377.8 °C at 760 mmHg[1]

Density 1.367 g/cm³[1]

Flash Point 166.1 °C[1]

Synthesis
The synthesis of 4-bromo-3-methoxyphenol benzyl ether is achieved via a Williamson ether

synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide

by a phenoxide ion. In this case, 4-bromo-3-methoxyphenol is deprotonated by a weak base,

typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then

reacts with benzyl bromide to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis
Materials:

4-bromo-3-methoxyphenol

Benzyl bromide

Anhydrous potassium carbonate (K₂CO₃)

Acetone (anhydrous)

Dichloromethane (CH₂Cl₂)

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:
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To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous

potassium carbonate (1.5 eq).

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of

the phenoxide.

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and filter to remove the

inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Dissolve the crude product in dichloromethane and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the purified 4-bromo-3-methoxyphenol benzyl ether.

Synthesis Workflow
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Reactants Reaction Conditions

Workup & Purification

4-Bromo-3-methoxyphenol
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4-Bromo-3-methoxyphenol
Benzyl Ether

Cool to RT
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Caption: Williamson Ether Synthesis Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b066074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Elucidation via Spectroscopic Methods
The structure of 4-bromo-3-methoxyphenol benzyl ether is confirmed through a combination

of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule. The predicted chemical shifts for 4-bromo-3-methoxyphenol benzyl
ether are summarized below.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.45 - 7.30 m 5H Ar-H (benzyl)

~7.15 d 1H Ar-H

~6.85 d 1H Ar-H

~6.70 dd 1H Ar-H

~5.10 s 2H O-CH₂-Ph

~3.85 s 3H O-CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

predicted chemical shifts are presented in the following table.
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Chemical Shift (δ, ppm) Assignment

~157 C-O (aromatic)

~150 C-O (aromatic)

~136 C (quaternary, benzyl)

~133 C-H (aromatic)

~129 C-H (aromatic, benzyl)

~128 C-H (aromatic, benzyl)

~127 C-H (aromatic, benzyl)

~115 C-H (aromatic)

~112 C-Br (aromatic)

~105 C-H (aromatic)

~71 O-CH₂-Ph

~56 O-CH₃

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key

characteristic absorption bands for 4-bromo-3-methoxyphenol benzyl ether are expected at

the following wavenumbers.
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Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3100-3000 C-H stretch Aromatic

~2950-2850 C-H stretch Aliphatic (CH₂, CH₃)

~1600, ~1480 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1050 C-O stretch Alkyl ether

~750-700 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The molecular ion peak (M⁺) for 4-bromo-3-methoxyphenol benzyl ether
would be observed at m/z 292 and 294 with an approximate 1:1 ratio, characteristic of the

presence of a single bromine atom.

Predicted Fragmentation Pathway:

[C₁₄H₁₃BrO₂]⁺
m/z = 292/294

[C₇H₇]⁺
m/z = 91

Benzylic cleavage

[C₇H₆BrO₂]⁺
m/z = 201/203

Loss of C₇H₇ radical

[C₆H₃BrO]⁺
m/z = 170/172

Loss of CH₃ radical

Click to download full resolution via product page
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Caption: Predicted Mass Spectrometry Fragmentation.

A prominent peak is expected at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), which is

a very stable fragment formed by the cleavage of the benzyl group. Another significant

fragment would be observed at m/z 201/203, resulting from the loss of the benzyl radical.

Applications in Research and Drug Development
4-Bromo-3-methoxyphenol benzyl ether serves as a versatile intermediate in organic

synthesis. The presence of the bromine atom allows for further functionalization through

various cross-coupling reactions, while the methoxy and benzyloxy groups can be selectively

cleaved if necessary. These characteristics make it a valuable building block for the synthesis

of more complex molecules with potential applications in the pharmaceutical and agrochemical

industries.[1]

Conclusion
The structure of 4-bromo-3-methoxyphenol benzyl ether can be unequivocally determined

through a combination of synthetic methodology and spectroscopic analysis. The Williamson

ether synthesis provides a reliable route for its preparation. The predicted ¹H NMR, ¹³C NMR,

IR, and mass spectral data are consistent with the proposed structure and provide a

comprehensive fingerprint for its identification. This guide serves as a valuable resource for

chemists involved in the synthesis and characterization of novel organic compounds for various

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b066074#structure-elucidation-of-4-bromo-3-
methoxyphenol-benzyl-ether]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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